molecular formula C5H9ClO3S B1322589 Tetrahydro-2H-pyran-4-sulfonyl chloride CAS No. 338453-21-7

Tetrahydro-2H-pyran-4-sulfonyl chloride

Cat. No. B1322589
M. Wt: 184.64 g/mol
InChI Key: QQSBPTQNEOJFBO-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-sulfonyl chloride is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a tetrahydropyran ring, which is a six-membered cyclic ether with five carbon atoms and one oxygen atom, and a sulfonyl chloride group attached to the fourth carbon of the ring. This functional group is known for its reactivity and ability to be transformed into various other functional groups, making it a valuable building block in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of tetrahydro-2H-pyran derivatives can be achieved through various methods. For instance, polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds, which are structurally related to tetrahydro-2H-pyrans, can be synthesized by reacting pentafluoropyridine with sodium phenylsulfinate and an appropriate diamine, demonstrating the versatility of sulfonyl-containing compounds in synthesis . Additionally, magnetic iron oxide supported phenylsulfonic acid has been used as an efficient nanocatalyst for the green synthesis of tetrahydrobenzo[b]pyrans, highlighting the potential for environmentally friendly synthesis methods involving sulfonyl groups .

Molecular Structure Analysis

The molecular structure of tetrahydro-2H-pyran derivatives can be quite diverse, depending on the substituents attached to the ring system. For example, the title compound in one study adopts a cis-fused conformation between the pyrrolidine and dihydropyran rings, with the sulfonyl group displaying a distorted tetrahedral geometry . This indicates that the sulfonyl group can influence the overall conformation and geometry of the tetrahydro-2H-pyran derivatives.

Chemical Reactions Analysis

Tetrahydro-2H-pyran derivatives can undergo a variety of chemical reactions due to the presence of the reactive sulfonyl group. Consecutive reactions with sulfoximines have been used to synthesize 6-sulfonimidoylmethyl-3,4-dihydro-2H-pyrans, showcasing the reactivity of sulfonyl-containing compounds in creating complex molecules with high regio- and chemoselectivity . Furthermore, sulfonic acid-functionalized pyridinium chloride has been utilized as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives, indicating the role of sulfonyl groups in facilitating multi-component condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-2H-pyran derivatives are influenced by the presence of the sulfonyl group. The sulfonyl group's reactivity allows for the synthesis of various polysubstituted ring-fused systems, which can have different physical and chemical properties . The use of sulfonic acid-functionalized nanoparticles as catalysts for the synthesis of tetrahydrobenzo[b]pyrans and dihydropyrano[2,3-c]pyrazole derivatives further illustrates the impact of the sulfonyl group on the properties of the resulting compounds, such as their solubility, stability, and reactivity .

Scientific Research Applications

Application 1: Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans

  • Summary of the Application : Tetrahydro-2H-pyran-4-sulfonyl chloride is used in the stereoselective synthesis of biologically relevant tetrahydropyridines and dihydro-2H-pyrans. These compounds are key structural motifs in a vast number of different physiologically active compounds .
  • Methods of Application or Experimental Procedures : The synthesis involves a ring-expansion of monocyclopropanated pyrroles and furans, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives . The selective cleavage of the unactivated endocyclic cyclopropane C−C bond is achieved through a cyclopropylcarbinyl cation rearrangement .
  • Results or Outcomes : The targeted transformations of the obtained six-membered heterocycles give access to versatile building blocks with relevance for drug synthesis .

Application 2: Synthesis of 2,2,4,5-Tetrasubstituted 2HPs

  • Summary of the Application : Tetrahydro-2H-pyran-4-sulfonyl chloride is used in the synthesis of 2,2,4,5-tetrasubstituted 2HPs . These compounds are important in the field of organic chemistry due to their wide range of applications .
  • Methods of Application or Experimental Procedures : The synthesis involves a metal-free domino strategy from propargyl vinyl esters . The strategy made use of an imidazole-catalyzed all-pericyclic domino manifold entailing a sequential propargyl Claisen rearrangement/[1,3]- H shift/oxa-6π-electrocyclization set of reactions .
  • Results or Outcomes : The result is the formation of 2,2,4,5-tetrasubstituted 2HPs .

Application 3: Synthesis of 2,2,4,5-Tetrasubstituted 2HPs

  • Summary of the Application : Tetrahydro-2H-pyran-4-sulfonyl chloride is used in the synthesis of 2,2,4,5-tetrasubstituted 2HPs . These compounds are important in the field of organic chemistry due to their wide range of applications .
  • Methods of Application or Experimental Procedures : The synthesis involves a metal-free domino strategy from propargyl vinyl esters . The strategy made use of an imidazole-catalyzed all-pericyclic domino manifold entailing a sequential propargyl Claisen rearrangement/[1,3]- H shift/oxa-6π-electrocyclization set of reactions .
  • Results or Outcomes : The result is the formation of 2,2,4,5-tetrasubstituted 2HPs .

Future Directions

: ChemSpider: Tetrahydro-2H-pyran-4-sulfonyl chloride : MilliporeSigma: Tetrahydro-2H-pyran-4-sulfonyl chloride : [MilliporeSigma: Tetrahydro-2H-pyran-4-sulfonyl chloride](https://www.sigmaaldrich.com/US/en/product/bldpharmate

properties

IUPAC Name

oxane-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSBPTQNEOJFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627191
Record name Oxane-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2H-pyran-4-sulfonyl chloride

CAS RN

338453-21-7
Record name Oxane-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxane-4-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Liu, MR Lee, JL Kim, DA Whittington… - Bioorganic & Medicinal …, 2016 - Elsevier
… This compound was prepared from 14 and tetrahydro-2H-pyran-4-sulfonyl chloride according to the procedure described in Method B as an amorphous solid (21.7 mg, 0.045 mmol, 15%…
Number of citations: 15 www.sciencedirect.com
T Hamajima, F Takahashi, K Kato, K Mukoyoshi… - Bioorganic & Medicinal …, 2018 - Elsevier
… Tetrahydro-2H-pyran-4-sulfonyl chloride (24 mg, 0.13 mmol) and DIPEA (40 μL, 0.29 mmol) were added to a solution of 14 (50 mg, 0.12 mmol) in CH 2 Cl 2 (1.0 mL) at room temperature…
Number of citations: 12 www.sciencedirect.com
T HAMAJIMA - 2019
Number of citations: 2

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